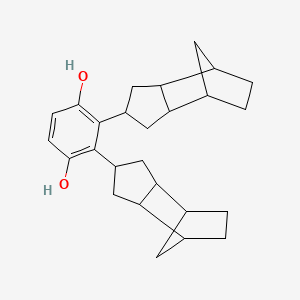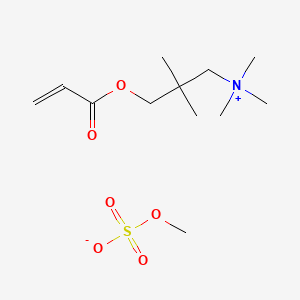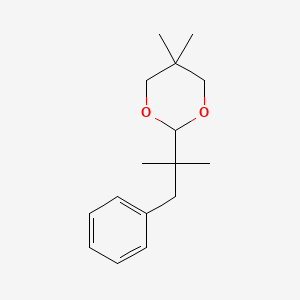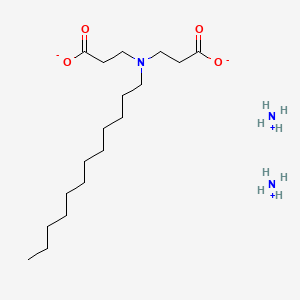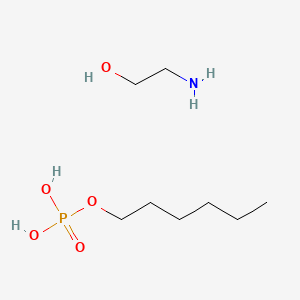
cis-2-(Chloromethyl)-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(Chloromethyl)-3-methyloxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its stereochemistry, where the chloromethyl and methyl groups are on the same side of the oxirane ring, giving it the “cis” configuration. This stereochemistry can significantly influence the compound’s reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Chloromethyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cis-2-(Chloromethyl)-3-methyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-2-(Chloromethyl)-3-methyloxirane can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include diols or carboxylic acids.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used, such as alcohols or amines.
Applications De Recherche Scientifique
cis-2-(Chloromethyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-2-(Chloromethyl)-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
trans-2-(Chloromethyl)-3-methyloxirane: The trans isomer has the chloromethyl and methyl groups on opposite sides of the oxirane ring, leading to different reactivity and applications.
cis-2-(Chloromethyl)-3-methyl-2-butene: This compound is a precursor in the synthesis of cis-2-(Chloromethyl)-3-methyloxirane.
Uniqueness: The cis configuration of this compound imparts unique reactivity and selectivity in chemical reactions, making it valuable for specific applications where stereochemistry is crucial.
Propriétés
Numéro CAS |
52066-39-4 |
|---|---|
Formule moléculaire |
C4H7ClO |
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
(2S,3S)-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3/t3-,4+/m0/s1 |
Clé InChI |
MMTOSBCMFDNOIY-IUYQGCFVSA-N |
SMILES isomérique |
C[C@H]1[C@H](O1)CCl |
SMILES canonique |
CC1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


